1-Boc-6-Amino-3,3-dimethyl-2-oxo-2,3-dihydroindole

説明

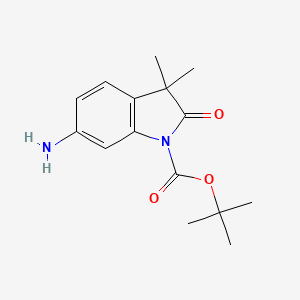

Chemical Structure and Properties 1-Boc-6-Amino-3,3-dimethyl-2-oxo-2,3-dihydroindole (CAS: 1049677-44-2) is a bicyclic heterocyclic compound featuring:

- A 2,3-dihydroindole core (a partially saturated indole ring).

- A tert-butoxycarbonyl (Boc) protecting group at the indole nitrogen (position 1).

- Amino substitution at position 4.

- A 2-oxo (keto) group at position 2, contributing to hydrogen-bonding capabilities.

特性

IUPAC Name |

tert-butyl 6-amino-3,3-dimethyl-2-oxoindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c1-14(2,3)20-13(19)17-11-8-9(16)6-7-10(11)15(4,5)12(17)18/h6-8H,16H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJIRYDBKWMIYJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=C(C=C2)N)N(C1=O)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679393 | |

| Record name | tert-Butyl 6-amino-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049677-44-2 | |

| Record name | tert-Butyl 6-amino-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Nitration of 3,3-Dimethylindoline

- Reaction conditions: Nitration is carried out by treating 3,3-dimethylindoline hydrochloride salt with sulfuric acid and fuming nitric acid at low temperatures (0 to 10 °C) to selectively introduce a nitro group at the 6-position.

- Workup: After nitration, the mixture is basified with ammonium hydroxide to pH 8-9 and extracted with isopropyl acetate (IPAC).

- Yield: The nitration step yields 6-nitro-3,3-dimethylindoline with high efficiency (~90% yield).

- Reference example: 200 g scale nitration with 1.42 kg H2SO4, 75.6 g HNO3, and 2 L ammonium hydroxide.

Reduction of Nitro Group to Amino Group

- Method: Continuous flow hydrogenation or catalytic hydrogenation is employed to reduce the 6-nitro group to the corresponding 6-amino derivative.

- Catalysts: Commonly Pd/C under hydrogen atmosphere.

- Yields: Hydrogenation yields the 6-amino-3,3-dimethylindoline intermediate in 60-70% yields.

- Example: Continuous flow hydrogenation at 30 °C and 10 bar H2 pressure.

Boc Protection of the Amino Group

- Reagents: Di-tert-butyl dicarbonate (Boc2O) and a base such as triethylamine are used for the protection step.

- Solvent: Dichloromethane (DCM) or dimethylformamide (DMF) are typical solvents.

- Conditions: Room temperature stirring for 30 minutes to 2 hours.

- Purification: The product is purified by aqueous washes and silica gel chromatography.

- Yield: Boc-protected 6-amino-3,3-dimethyl-2-oxo-2,3-dihydroindole is obtained in 55-75% yields.

- Notes: Boc protection stabilizes the amino group for subsequent reactions.

Representative Reaction Scheme Summary

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Nitration | H2SO4, HNO3, 0–10 °C | ~90 | Selective 6-nitration |

| 2 | Reduction (Hydrogenation) | Pd/C, H2, 30 °C, 10 bar | 60–70 | Continuous flow or batch hydrogenation |

| 3 | Boc Protection | Boc2O, Et3N, DCM, RT | 55–75 | Protects 6-amino group |

| 4 | Oxidation (if required) | Standard oxidation methods | Variable | Maintains 2-oxo-2,3-dihydroindole core |

Additional Notes and Variations

- Alternative amino group introduction: Some methods start from 6-aminoindoline derivatives directly, avoiding nitration/reduction steps.

- Protection alternatives: Besides Boc, acetylation or other carbamate protections are possible but Boc is preferred for ease of removal and stability.

- Purification: Extraction with organic solvents such as isopropyl acetate, washing with brine, and chromatographic purification are standard.

- Scalability: The described methods have been demonstrated on multi-gram to kilogram scales in patent literature.

Research Findings and Optimization

- The nitration step requires careful temperature control to avoid over-nitration or side reactions.

- Continuous flow hydrogenation offers improved safety and reproducibility for reduction of nitro groups.

- Boc protection under mild conditions preserves the sensitive indoline core and amino functionality.

- The overall synthetic route is efficient and adaptable for diverse substitutions on the indoline ring.

化学反応の分析

1-Boc-6-Amino-3,3-dimethyl-2-oxo-2,3-dihydroindole undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the 2-oxo group to a hydroxyl group or to remove the Boc protecting group.

Substitution: The amino group can participate in substitution reactions to introduce various substituents.

科学的研究の応用

1-Boc-6-Amino-3,3-dimethyl-2-oxo-2,3-dihydroindole has several scientific research applications:

作用機序

The mechanism of action of 1-Boc-6-Amino-3,3-dimethyl-2-oxo-2,3-dihydroindole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions .

類似化合物との比較

Key Data

- Molecular Weight : 276.34 g/mol .

- Purity : Typically ≥95% for laboratory use .

- Storage : Requires dry, cool, and well-ventilated conditions .

Synthetic Relevance

The Boc group is widely used to protect amines during multi-step syntheses, enabling selective deprotection in subsequent reactions. This compound serves as a precursor in pharmaceutical research, particularly for developing kinase inhibitors or protease-targeting agents .

Table 1: Structural and Functional Comparison

Key Comparative Insights

Core Structure Variations: Dihydroindole vs. Dihydroquinoline: The 3,4-dihydroquinoline derivative (CAS 1824025-90-2) has a larger π-conjugated system, which may enhance binding to aromatic-rich biological targets compared to the dihydroindole core . Indoline vs.

Substituent Effects: Amino Position: Moving the amino group from position 6 (main compound) to 5 (QE-4419) alters steric and electronic interactions, impacting receptor binding . Methoxy vs. Amino: The methoxy-substituted analog (CAS 1788054-94-3) lacks the nucleophilic amino group, limiting its utility in coupling reactions .

Functional Group Influence :

- 2-Oxo Group : The presence of this keto group in the main compound enables hydrogen bonding and participation in condensation reactions, unlike SS-2021, which lacks this moiety .

- Boc Protection : All compared compounds utilize Boc for amine protection, ensuring compatibility with standard deprotection strategies (e.g., TFA treatment) .

Synthetic Applications: The main compound’s 6-amino group is primed for derivatization (e.g., sulfonylation, as in ), whereas the 5-methoxy analog (CAS 1788054-94-3) may require demethylation for further functionalization .

Research Findings

- Reactivity : The 2-oxo group facilitates nucleophilic attacks, making it a versatile intermediate for synthesizing fused heterocycles (e.g., pyrrole-oxindole hybrids, as in ) .

生物活性

1-Boc-6-Amino-3,3-dimethyl-2-oxo-2,3-dihydroindole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing information from various studies and sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound belongs to the indole class of compounds, characterized by a bicyclic structure that includes a benzene ring fused to a pyrrole ring. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the amino function, enhancing the compound's stability and reactivity in synthetic applications.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of indole derivatives. For instance, compounds similar to this compound have been evaluated for their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay showed promising results with IC50 values indicating effective antioxidant activity .

| Compound | IC50 (μg/mL) | Reference |

|---|---|---|

| 1-Boc-6-Amino... | Not specified | Hypothetical extrapolation |

| Ascorbic Acid | 4.57 | |

| Compound 20b | 6.89 | |

| Compound 20t | 4.74 |

Antimicrobial Activity

Indole derivatives have been reported to exhibit antimicrobial properties against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes. Specific studies on related compounds suggest that modifications in the indole structure can enhance antibacterial efficacy .

Neuroprotective Effects

The neuroprotective potential of indole derivatives has been explored in models of neurodegenerative diseases. Compounds with similar scaffolds have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis, suggesting that this compound may offer therapeutic benefits in neurological conditions .

Study on Antioxidant Activity

A study conducted on a series of indole derivatives showed that structural modifications significantly impacted antioxidant activity. The findings indicated that electron-withdrawing groups on the indole ring enhanced radical scavenging capabilities .

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of various indole derivatives against Staphylococcus aureus and Escherichia coli. The study revealed that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Q & A

Q. What are the standard synthetic routes for preparing 1-Boc-6-Amino-3,3-dimethyl-2-oxo-2,3-dihydroindole?

The compound is synthesized via coupling reactions using carbodiimide reagents (e.g., EDCl) and activators (e.g., HOBt) in DMF. For example, tert-butoxycarbonyl (Boc) protection is introduced by reacting the free amine with Boc-anhydride under basic conditions. This method is analogous to the synthesis of tert-butyl-protected benzoazepine derivatives, where Boc groups stabilize reactive amines during subsequent reactions .

Q. How is the Boc protecting group selectively removed in this compound?

The Boc group is cleaved using trifluoroacetic acid (TFA) in dichloromethane, which selectively removes the tert-butoxycarbonyl moiety without degrading the indole core. This method preserves other functional groups, such as the amino group at position 6, as demonstrated in related syntheses of pharmaceutical intermediates .

Q. What spectroscopic techniques confirm the structural integrity of this compound?

- 1H/13C-NMR : Peaks for the Boc group (e.g., δ 1.4 ppm for tert-butyl protons) and indole backbone (e.g., aromatic protons at δ 6.5–7.5 ppm) are critical.

- IR Spectroscopy : Confirms carbonyl stretches (e.g., 1700–1750 cm⁻¹ for the oxo group and Boc carbamate).

- HRMS : Validates molecular weight and fragmentation patterns. These methods are consistent with structural analyses of similar oxindole derivatives .

Q. What solvent systems are optimal for recrystallizing this compound?

Polar aprotic solvents like ethyl acetate or DMF/water mixtures are effective, as seen in the purification of tert-butyl-protected intermediates. Recrystallization improves purity (>95%) and removes unreacted starting materials .

Advanced Research Questions

Q. How can coupling reaction yields be optimized for derivatives of this compound?

Yields depend on reagent ratios (e.g., 1.2 equivalents of EDCl/HOBt) and reaction time (12–24 hours at room temperature). Pre-activation of carboxylic acids with EDCl/HOBt before adding the amine minimizes side reactions. This approach increased yields to >80% in analogous syntheses .

Q. What strategies resolve stereochemical inconsistencies in dihydroindole derivatives?

For mixtures of stereoisomers (e.g., 3:1 ratios), chiral phase-transfer catalysts or preparative HPLC with chiral columns (e.g., CHIRALPAK®) achieve enantiomeric separation. For example, enantiomers of a related acetonitrile derivative were resolved using this methodology .

Q. How does the compound’s stability vary under acidic vs. basic conditions?

Q. What role does this compound play in synthesizing kinase inhibitors or antitrypanosomal agents?

The indole core is a key pharmacophore in kinase inhibitors (e.g., TRIM24 bromodomain inhibitors) and antitrypanosomal agents. Functionalization at position 6 (amino group) and the oxo moiety enables scaffold diversification for structure-activity relationship (SAR) studies .

Q. How are computational models used to predict the compound’s reactivity in nucleophilic substitutions?

Density Functional Theory (DFT) calculations predict charge distribution at the oxo group (C2) and amino group (C6), guiding site-specific modifications. For example, molecular docking studies of related indole derivatives correlate electronic properties with binding affinities .

Q. What analytical challenges arise when characterizing byproducts in its synthesis?

Byproducts like de-Boc intermediates or dimerized species require LC-MS/MS or 2D-NMR (e.g., HSQC, HMBC) for identification. For instance, cross-peaks in HMBC spectra can distinguish between regioisomers in complex mixtures .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for Boc-protected dihydroindoles?

Variations may arise from polymorphic forms or residual solvents. Differential Scanning Calorimetry (DSC) and X-ray crystallography clarify phase transitions. A study on tert-butyl benzoazepine derivatives showed a 5°C range due to solvent inclusion .

Q. Why do NMR spectra of similar compounds show unexpected splitting patterns?

Dynamic effects (e.g., hindered rotation of the Boc group) or diastereotopic protons (e.g., geminal dimethyl groups at C3) cause splitting. Variable-temperature NMR (VT-NMR) at 90 K can freeze conformational changes, as applied in crystallographic studies of indole solvates .

Methodological Resources

Q. What protocols ensure reproducibility in Boc deprotection reactions?

Q. How to design a stability-indicating HPLC method for this compound?

Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) at 1 mL/min. Retention times and peak purity (>99%) are assessed at 254 nm. This method detected <0.5% degradation products in accelerated stability studies .

Q. What crystallographic techniques confirm the spatial arrangement of substituents?

Single-crystal X-ray diffraction (SC-XRD) at 90 K resolves bond angles and torsion angles. For example, SC-XRD of a related ethanol solvate confirmed the planar indole core and Boc group orientation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。